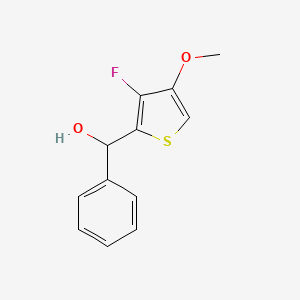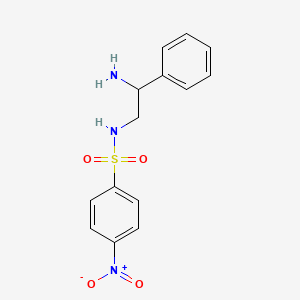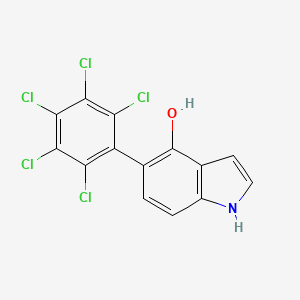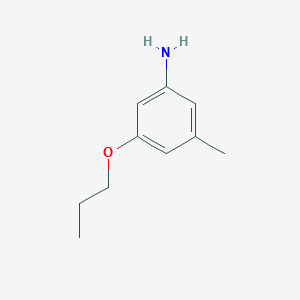![molecular formula C8H14N4O B13086314 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyloxy group attached to a triazole ring, making it a unique and interesting molecule for various scientific applications.
准备方法
The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of cyclopentanol with a suitable halomethylating agent to form cyclopentyloxymethyl halide. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine under basic conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazoles with various functional groups.
科学研究应用
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the cyclopentyloxy group can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the electronics and automotive industries.
作用机制
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and proteins involved in various biological processes. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes. For example, in antifungal applications, it targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
相似化合物的比较
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1H-1,2,4-triazol-3-amine, 1-(2-hydroxyethyl)-1H-1,2,4-triazole, and 1-(4-chlorophenyl)-1H-1,2,4-triazole, share structural similarities but differ in their substituents.
Uniqueness: The presence of the cyclopentyloxy group in this compound imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-5-12(11-8)6-13-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,9,11) |
InChI 键 |
OUKVYZMPPYHBTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OCN2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)


![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
